molecular formula C13H12FNO2S B1433962 Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1558527-95-9

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No. B1433962
M. Wt: 265.31 g/mol
InChI Key: MVUAVOHKNVZAEU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate” are not extensively documented. It is known to be a solid . More specific properties like melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Analysis : Studies have determined the structure of similar thiazole compounds, revealing interactions such as hydrogen-bonded dimers and quartets. These findings are critical for understanding the molecular behavior of thiazole derivatives (Lynch & Mcclenaghan, 2004).
  • Synthesis Methods : Research demonstrates various synthesis methods of related thiazole derivatives, showcasing the versatility and adaptability of these compounds in chemical synthesis (Mohamed, 2021); (Mohamed, 2014).

Crystallographic and Spectroscopic Characterization

  • Crystal Structure Elucidation : Detailed crystallographic analysis of thiazole derivatives provides insights into their molecular configurations and potential interactions, essential for their application in various scientific fields (Žugelj et al., 2009); (Sapnakumari et al., 2014).
  • Spectroscopic Studies : Spectroscopic characterization of thiazole compounds provides essential information on their molecular properties, aiding in the development of new materials and drugs (Haroon et al., 2018).

Drug Design and Biological Activities

  • Inhibitory Activity and Drug Design : Research on thiazole derivatives has shown their potential as inhibitors in drug design, especially in targeting specific proteins or enzymes (Nagarajappa et al., 2022).
  • Antimicrobial and Anticancer Properties : Some thiazole compounds have been found to possess antimicrobial and anticancer activities, suggesting their potential use in developing new therapeutic agents (Başoğlu et al., 2013); (Sonar et al., 2020).

Chemical Properties and Applications

  • Chemical Properties : Research has explored the chemical properties of thiazole derivatives, such as their electron density parameters and noncovalent interactions, which are crucial for their application in various fields (Haroon et al., 2019).
  • Corrosion Inhibition : Thiazole derivatives have been studied for their corrosion inhibition properties, demonstrating their potential use in protecting metals from corrosion (Raviprabha & Bhat, 2019).

Future Directions

Given the limited information available on “Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate”, future research could focus on its synthesis, characterization, and potential applications. Thiazole derivatives are known to exhibit various biological activities , so this compound could also be explored for potential biological or pharmacological applications.

properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUAVOHKNVZAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

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